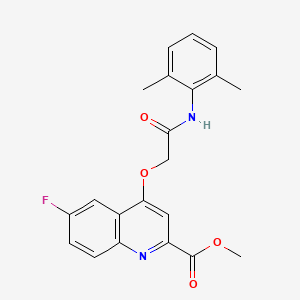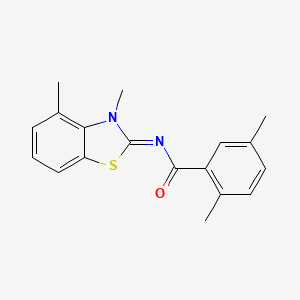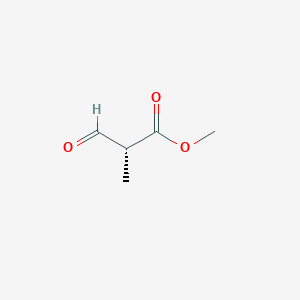
Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” is a chemical compound with the formula C4H6O3 . It is also known by other names such as Pyruvic acid, methyl ester; Methyl pyruvate; Methylglyoxylic acid methyl ester; Methyl 2-oxopropanoate .
Molecular Structure Analysis
The molecular structure of “Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” consists of 4 carbon atoms, 6 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 102.0886 .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
Methyl ®-2-methyl-3-oxopropanoate is widely used in the synthesis of various pharmaceutical compounds. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) is crucial. This compound’s chiral nature allows for the creation of enantiomerically pure drugs, which can enhance the efficacy and reduce the side effects of medications .
Asymmetric Catalysis
In asymmetric catalysis, Methyl ®-2-methyl-3-oxopropanoate serves as a key substrate. It is used to produce chiral catalysts that are essential in the synthesis of enantiomerically enriched compounds. These catalysts are vital in the production of fine chemicals and pharmaceuticals, where the control of stereochemistry is crucial .
Organic Synthesis
This compound is a valuable building block in organic synthesis. It is used in various reactions, including aldol condensations, Michael additions, and other carbon-carbon bond-forming reactions. Its versatility makes it a staple in the toolkit of organic chemists working on complex molecule construction .
Biochemical Research
In biochemical research, Methyl ®-2-methyl-3-oxopropanoate is used as a probe to study enzyme mechanisms and metabolic pathways. Its structure allows researchers to investigate the activity of enzymes that interact with similar substrates, providing insights into enzyme function and regulation .
Material Science
In material science, this compound is used in the development of novel materials with specific properties. For example, it can be incorporated into polymers to modify their physical and chemical characteristics. This application is particularly relevant in the creation of advanced materials for industrial and technological uses .
Agricultural Chemistry
Methyl ®-2-methyl-3-oxopropanoate is also utilized in agricultural chemistry. It serves as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides. These compounds help in protecting crops from pests and diseases, thereby enhancing agricultural productivity .
These applications highlight the versatility and importance of Methyl ®-2-methyl-3-oxopropanoate in various fields of scientific research. Each application leverages the unique chemical properties of this compound to achieve specific research and industrial goals.
Safety And Hazards
While specific safety and hazard information for “Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
methyl (2R)-2-methyl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3-4H,1-2H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYJZXYVLPKDLM-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

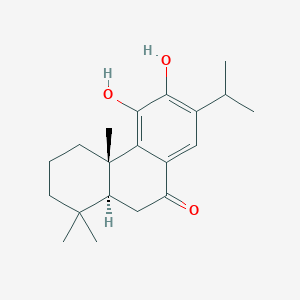
![6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2716918.png)
![4-[(3-Cyclopropylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2716920.png)
![N-(3-chlorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2716921.png)
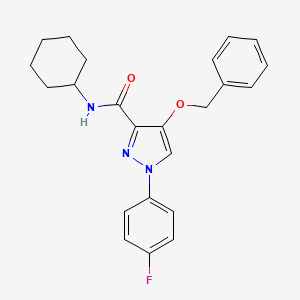

![Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2716926.png)

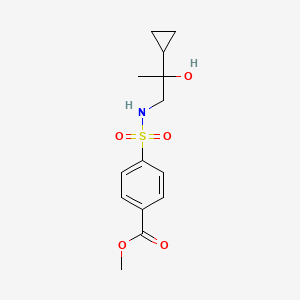
![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2716933.png)


